![molecular formula C13H12F3N3O4 B2609416 ethyl 2-{5-oxo-4-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetate CAS No. 866149-41-9](/img/structure/B2609416.png)

ethyl 2-{5-oxo-4-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

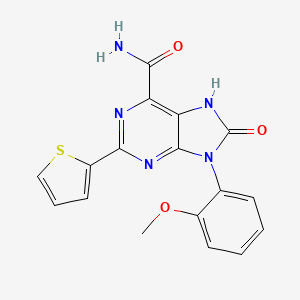

Ethyl 2-{5-oxo-4-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetate is a chemical compound with the molecular weight of 284.2 . The IUPAC name for this compound is 2- (5-oxo-4- (4- (trifluoromethoxy)phenyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetonitrile .

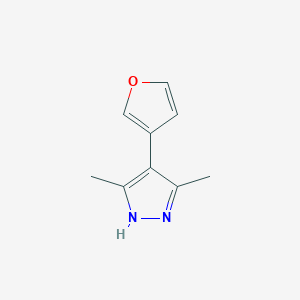

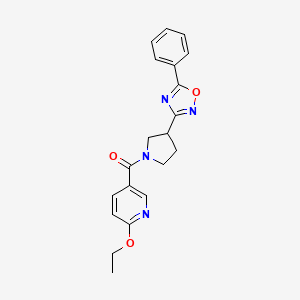

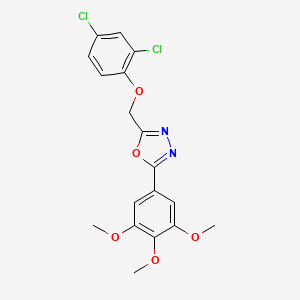

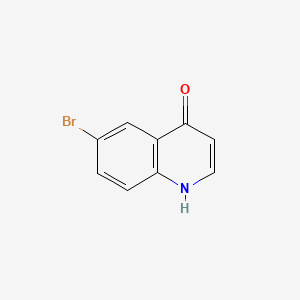

Molecular Structure Analysis

The molecular structure of this compound includes a five-membered 1,2,4-triazole ring and a six-membered phenyl ring . The molecule contains a total of 36 bonds, including 21 non-H bonds, 9 multiple bonds, 3 double bonds, and 6 aromatic bonds .Aplicaciones Científicas De Investigación

Synthesis and Structural Characterization

Research on the synthesis and characterization of triazole derivatives, including ethyl 2-{5-oxo-4-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetate, reveals its potential in the development of new chemical entities. Studies detail the reaction processes, yield optimization, and structural analysis using various spectroscopic techniques to understand the compound's physicochemical properties. For instance, the synthesis and cyclization reactions with pyrazolopyrimidinyl keto-esters have been explored, highlighting the enzymatic activity of the newly prepared compounds (Abd & Awas, 2008).

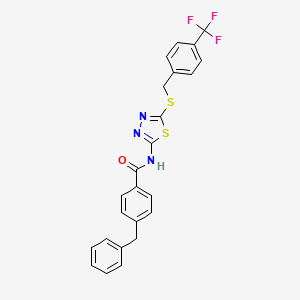

Antimicrobial and Antioxidant Activities

Several studies have focused on the synthesis of triazole derivatives to evaluate their antimicrobial and antioxidant activities. For example, a synthesis approach led to compounds with significant antioxidant ability, tested against standard controls and showing promising results (Šermukšnytė et al., 2022). Another study synthesized new biheterocyclic triazole derivatives, assessing their antimicrobial activity, and found variable inhibition effects on bacterial strains, although no antifungal activity was observed (Bektaş et al., 2010).

Corrosion Inhibition

Research into the ecological applications of triazole derivatives for corrosion inhibition in industrial metals has been conducted. Novel ecological triazole derivative corrosion inhibitors were investigated for their efficacy against mild steel corrosion in acidic solutions, demonstrating high inhibition performance and shedding light on the adsorption mechanism of these compounds on steel surfaces (Nahlé et al., 2021).

Crystal Structure Analysis

The crystal structure of triazole derivatives provides insights into the molecular interactions and stability of these compounds. Detailed X-ray diffraction techniques and spectroscopic studies have been employed to characterize the molecular structure, revealing intermolecular hydrogen bonding and π-π stacking interactions that stabilize the compound's crystal packing (Ahmed et al., 2013; Şahin et al., 2014).

Propiedades

IUPAC Name |

ethyl 2-[5-oxo-4-[4-(trifluoromethoxy)phenyl]-1,2,4-triazol-1-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12F3N3O4/c1-2-22-11(20)7-19-12(21)18(8-17-19)9-3-5-10(6-4-9)23-13(14,15)16/h3-6,8H,2,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPYCADHPSLIDLA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C(=O)N(C=N1)C2=CC=C(C=C2)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12F3N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701326698 |

Source

|

| Record name | ethyl 2-[5-oxo-4-[4-(trifluoromethoxy)phenyl]-1,2,4-triazol-1-yl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701326698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

40.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24818045 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

866149-41-9 |

Source

|

| Record name | ethyl 2-[5-oxo-4-[4-(trifluoromethoxy)phenyl]-1,2,4-triazol-1-yl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701326698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-(Methylsulfonyl)phenyl)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)propan-1-one](/img/structure/B2609351.png)

![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide](/img/structure/B2609353.png)